Journal Name:Dental Materials
Journal ISSN:0109-5641
IF:5.687
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/601024/description#description
Year of Origin:1985
Publisher:Elsevier Science
Number of Articles Per Year:206
Publishing Cycle:Bimonthly
OA or Not:Not
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating
Dental Materials ( IF 5.687 ) Pub Date: 2023-04-26 , DOI: 10.1021/acsestengg.3c00114
In this study, we have developed an innovative thermal degradation strategy for treating per- and polyfluoroalkyl substance (PFAS)-containing solid materials. Our strategy satisfies three criteria: the ability to achieve near-complete degradation of PFASs within a short timescale, nonselectivity, and low energy cost. In our method, a metallic reactor containing a PFAS-laden sample was subjected to electromagnetic induction that prompted a rapid temperature rise of the reactor via the Joule heating effect. We demonstrated that subjecting PFASs (0.001–12 μmol) to induction heating for a brief duration (e.g., 90%) of these compounds, including recalcitrant short-chain PFASs and perfluoroalkyl sulfonic acids. This finding prompted us to conduct a detailed study of the thermal phase transitions of PFASs using thermogravimetric analysis and differential scanning calorimetry (DSC). We identified at least two endothermic DSC peaks for anionic, cationic, and zwitterionic PFASs, signifying the melting and evaporation of the melted PFASs. Melting and evaporation points of many PFASs were reported for the first time. Our data suggest that the rate-limiting step in PFAS thermal degradation is linked with phase transitions (e.g., evaporation) occurring on different time scales. When PFASs are rapidly heated to temperatures similar to those produced during induction heating, the evaporation of melted PFAS slows down, allowing for the degradation of the melted PFAS.
Detail
Electrolytic Seawater Mineralization and the Mass Balances That Demonstrate Carbon Dioxide Removal
Dental Materials ( IF 5.687 ) Pub Date: 2023-04-27 , DOI: 10.1021/acsestengg.3c00004
We present the mass balances associated with carbon dioxide (CO2) removal (CDR) using seawater as both the source of reactants and as the reaction medium via electrolysis following the “Equatic” (formerly known as “SeaChange”) process. This process, extensively detailed in La Plante, E.C.; ACS Sustain. Chem. Eng. 2021, 9, (3), 1073–1089, involves the application of an electric overpotential that splits water to form H+ and OH– ions, producing acidity and alkalinity, i.e., in addition to gaseous coproducts, at the anode and cathode, respectively. The alkalinity that results, i.e., via the “continuous electrolytic pH pump” results in the instantaneous precipitation of calcium carbonate (CaCO3), hydrated magnesium carbonates (e.g., nesquehonite: MgCO3·3H2O, hydromagnesite: Mg5(CO3)4(OH)2·4H2O, etc.), and/or magnesium hydroxide (Mg(OH)2) depending on the CO32– ion-activity in solution. This results in the trapping and, hence, durable and permanent (at least ∼10 000–100 000 years) immobilization of CO2 that was originally dissolved in water, and that is additionally drawn down from the atmosphere within: (a) mineral carbonates, and/or (b) as solvated bicarbonate (HCO3–) and carbonate (CO32–) ions (i.e., due to the absorption of atmospheric CO2 into seawater having enhanced alkalinity). Taken together, these actions result in the net removal of ∼4.6 kg of CO2 per m3 of seawater catholyte processed. Geochemical simulations quantify the extents of net CO2 removal including the dependencies on the process configuration. It is furthermore indicated that the efficiency of realkalinization of the acidic anolyte using alkaline solids depends on their acid neutralization capacity and dissolution reactivity. We also assess changes in seawater chemistry resulting from Mg(OH)2 dissolution with emphasis on the change in seawater alkalinity and saturation state. Overall, this analysis provides direct quantifications of the ability of the Equatic process to serve as a means for technological CDR to mitigate the worst effects of accelerating climate change.
Detail
Pilot-Scale Thermal Destruction of Per- and Polyfluoroalkyl Substances in a Legacy Aqueous Film Forming Foam
Dental Materials ( IF 5.687 ) Pub Date: 2023-06-01 , DOI: 10.1021/acsestengg.3c00098
The destruction of per- and polyfluoroalkyl substances (PFAS) is critical to ensure effective remediation of PFAS contaminated matrices. The destruction of hazardous chemicals within incinerators and other thermal treatment processes has historically been determined by calculating the destruction efficiency (DE) or the destruction and removal efficiency (DRE). While high DEs, >99.99%, are deemed acceptable for most hazardous compounds, many PFAS can be converted to other PFAS at low temperatures resulting in high DEs without full mineralization and the potential release of the remaining fluorocarbon portions to the environment. Many of these products of incomplete combustion (PICs) are greenhouse gases, most have unknown toxicity, and some can react to create new perfluorocarboxylic acids. Experiments using aqueous film forming foam (AFFF) and a pilot-scale research combustor varied the combustion environment to determine if DEs indicate PFAS mineralization. Several operating conditions above 1090 °C resulted in high DEs and few detectable fluorinated PIC emissions. However, several conditions below 1000 °C produced DEs > 99.99% for the quantifiable PFAS and mg/m3 emission concentrations of several nonpolar PFAS PICs. These results suggest that DE alone may not be the best indication of total PFAS destruction, and additional PIC characterization may be warranted.
Detail
ZVI-Mediated High-Rate Nitrogen Removal from Fulvic Acid (FA)-Containing Wastewater by Anammox: Revealing the Genomic and Molecular Level Mechanisms
Dental Materials ( IF 5.687 ) Pub Date: 2023-06-01 , DOI: 10.1021/acsestengg.3c00094
The anammox-based technologies are generally inhibited by refractory dissolved organic matter (rDOM), which is ubiquitous in real wastewater. In this study, a novel cost-effective approach, namely, zero-valent iron (ZVI) treatment, was presented to alleviate such inhibitory effects. The results showed that ZVI mitigated the inhibition of fulvic acids (FA) to anammox. Due to the 2 g/L ZVI addition, the nitrogen removal efficiency (NRE) increased from 83.53 to 90.06% when the FA concentration increased from 0 to 160 mg/L in wastewater. Additionally, the co-occurrence network linking Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) and 16S rRNA sequencing results revealed the mechanism of ZVI mitigating inhibition by promoting the reduction of nitro and nitroso groups of FA and reshaping the metabolic division of functional bacteria. Hydrolytic acidifying bacteria (e.g., Anaerolineaceae and Ignavibacterium) were enriched for FA degradation, which was ultimately beneficial for denitrifying bacteria and anaerobic ammonium oxidation bacteria (AnAOB). Furthermore, metagenomics revealed that ZVI stimulated multiple nitrogen removal formed by anammox, denitrification, and DNRA by accelerating extracellular electron transfer resorting to FA serving as an electron shuttle and upregulating functional genes encoding electron generation, transport, and consumption processes.
Detail
Nanobubble Reactivity: Evaluating Hydroxyl Radical Generation (or Lack Thereof) under Ambient Conditions
Dental Materials ( IF 5.687 ) Pub Date: 2023-06-16 , DOI: 10.1021/acsestengg.3c00124
Nanobubble (NB) generation of reactive oxygen species (ROS), especially hydroxyl radical (·OH), has been controversial. In this work, we extensively characterize NBs in solution, with a focus on ROS generation (as ·OH), through a number of methods including degradation of ·OH-specific target compounds, electron paramagnetic resonance (EPR), and a fluorescence-based indicator. Generated NBs exhibit consistent physical characteristics (size, surface potential, and concentration) when compared with previous studies. For conditions described, which are considered as high O2 NB concentrations, no degradation of benzoic acid (BA), a well-studied ·OH scavenger, was observed in the presence of NBs (over 24 h) and no EPR signal for ·OH was detected. While a positive fluorescence response was measured when using a fluorescence probe for ·OH, aminophenyl fluorescein (APF), we provide an alternate explanation for the result. Gas/liquid interfacial characterization indicates that the surface of a NB is proton-rich and capable of inducing acid-catalyzed hydrolysis of APF, which results in a false (positive) fluorescence response. Given these negative results, we conclude that NB-induced ·OH generation is minimal, if at all, for conditions evaluated.
Detail
Chitosan-Coated Lignin Nanoparticles Enhance Adsorption and Proliferation of Alcanivorax borkumensis at the Hexadecane–Water Interface
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-24 , DOI: 10.1021/acsestengg.3c00109
Bioremediation of oil spills occurs when indigenous microbes metabolize petroleum hydrocarbons. Rapid proliferation of hydrocarbon-consuming bacteria near the oil–water interface is vital to optimizing the oil biodegradation rate. Adding nanoparticles (NPs) to microbial systems can enhance the bacterial growth rate. However, the role of NP source material and surface charge on their ability to impact bacterial growth and oil–water interface characteristics is poorly understood. Here, we investigate the role of NP composition and surface chemistry on the growth rate of hydrocarbon-consuming bacteria and its attachment to the oil–water interface. We use Alcanivorax borkumensis as a model organism because of its well-documented presence at oil spill sites and hexadecane as a model oil with well-defined interfacial characteristics. We use lignin and silver as model NPs and control their surface charge through the adsorption of chitosan, a cationic polyelectrolyte. We demonstrate that chitosan-coated lignin NPs significantly increase the bacterial growth rate and correspondingly enhance the percentage of cells adhered to the oil–water interface. The increased bacterial growth rate in the presence of chitosan-coated lignin NPs is correlated with the reduction in oil–water interfacial tension which could impact the bioremediation of oil. Our findings suggest that chitosan-coated lignin NPs can be used to increase the presence and growth of alkane-degrading microbes at the oil–water interface.
Detail
Enhanced Removal of Sulfamethoxazole by a Fe(VI)/Redox Mediator System: Insights into the Key Role of Fe(V)
Dental Materials ( IF 5.687 ) Pub Date: 2023-07-11 , DOI: 10.1021/acsestengg.3c00198
Ferrate [Fe(VI)] has been widely applied due to its multifunctional effects of flocculation, disinfection, and decontamination in wastewater treatment. To achieve an enhancement for Fe(VI) activity under alkaline conditions, 1-hydroxybenzotriazole (HBT), as an emerging redox mediator, promotes electron transfer to assist Fe(VI) to achieve more excellent decontamination. In this study, the introduction of HBT increases the degradation rate of sulfamethoxazole (SMX) from 53 to 98% at pH 8.0 within 5 min. Surprisingly, quenching and probe experiments indicated that active species are all high-valent iron species rather than radicals (HO· and HBT·) by the Fe(VI)/HBT process. Further research disclosed that the enhancement for SMX degradation with the Fe(VI)/HBT system was driven by the enhancement of Fe(VI) self-decomposition and the formation of more Fe(V) via single-electron transfer by HBT. Moreover, a kinetic model is developed for fitting SMX degradation to reveal that the dominant active species shifts from Fe(IV) to more active Fe(V), reaching nearly 100% SMX degradation as the HBT dosage increased. Furthermore, 12 SMX degradation intermediates are detected using an ultrahigh performance liquid chromatography quadrupole time-of-flight mass spectrometer, and three possible removal pathways are proposed, including oxidation, hydroxylation, and hydrolysis. More importantly, the Fe(VI)/HBT system manifests a great decontamination performance on the coexisting anions, cations, and actual water such as lake, river, and tap water. In summary, this work establishes a new system for the effective removal of pollutants and provides crucial information on the application of ferrate in wastewater treatment.
Detail
Interaction of Persulfate and Hydroxylamine Produces Highly Reactive Species in Aqueous Systems
Dental Materials ( IF 5.687 ) Pub Date: 2023-06-05 , DOI: 10.1021/acsestengg.3c00121
Activation of persulfate is a hot topic in environmental remediation via generating reactive species such as SO4•– and 1O2. This study investigated the activation of peroxydisulfate (PDS) by HA with respect to the formation mechanisms of reactive species and their roles in contaminant transformation. SO4•–, HO•, and reactive nitrogen species (RNS, e.g., •NO, •NO2, and NH2O•) were proved to be predominant reactive species in the HA/PDS system by electron paramagnetic resonance analysis and radical scavenging tests. The reaction stoichiometric ratio of HA to PDS was about 0.63, involving two major steps: HA initially reacted with PDS to generate SO4•– and NH2O•, and NH2O• further reacted with PDS to form SO4•– and HNO. Ultimately, N2O was the major product of HA via the dimerization of HNO. •NO was formed via the reactions of HNO with O2 and HO•, and •NO2 could be formed via the reaction of SO4•– and NO2–. In the HA/PDS system, SO4•– and HO• primarily contributed to the degradation kinetic of carbamazepine, while RNS also played important roles in the transformation pathways of carbamazepine, resulting in the formation of nitroso compounds. As pH increased from 2 to 7, the removal rate of carbamazepine was highest at pH 3–4 (66–69% at 60 min), which is mainly due to NH2OH showing higher activation efficiency for PDS but faster consumption for SO4•– and HO• compared to NH3OH+. This study broadens the understanding of peroxide activation by HA and demonstrates the important roles of formed RNS in contaminant transformation.
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Novel Intelligent System Based on Automated Machine Learning for Multiobjective Prediction and Early Warning Guidance of Biogas Performance in Industrial-Scale Garage Dry Fermentation
Dental Materials ( IF 5.687 ) Pub Date: 2023-05-26 , DOI: 10.1021/acsestengg.3c00079
Industrial-scale garage dry fermentation systems are extremely nonlinear, and traditional machine learning algorithms have low prediction accuracy. Therefore, this study presents a novel intelligent system that employs two automated machine learning (AutoML) algorithms (AutoGluon and H2O) for biogas performance prediction and Shapley additive explanation (SHAP) for interpretable analysis, along with multiobjective particle swarm optimization (MOPSO) for early warning guidance of industrial-scale garage dry fermentation. The stacked ensemble models generated by AutoGluon have the highest prediction accuracy for digester and percolate tank biogas performances. Based on the interpretable analysis, the optimal parameter combinations for the digester and percolate tank were determined in order to maximize biogas production and CH4 content. The optimal conditions for the digester involve maintaining a temperature range of 35–38 °C, implementing a daily spray time of approximately 10 min and a pressure of 1000 Pa, and utilizing a feedstock with high total solids content. Additionally, the percolate tank should be maintained at a temperature range of 35–38 °C, with a liquid level of 1500 mm, a pH range of 8.0–8.1, and a total inorganic carbon concentration greater than 13.8 g/L. The software developed based on the intelligent system was successfully validated in production for prediction and early warning, and MOPSO-recommended guidance was provided. In conclusion, the novel intelligent system described in this study could accurately predict biogas performance in industrial-scale garage dry fermentation and guide operating condition optimization, paving the way for the next generation of intelligent industrial systems.
Detail
Plant-Derived Nitrogen-Doped Carbon Dots as an Effective Fertilizer for Enhanced Strawberry Growth and Yield
Dental Materials ( IF 5.687 ) Pub Date: 2023-05-25 , DOI: 10.1021/acsestengg.3c00046
Plant-derived carbon dots have superior light absorption and intrinsic fluorescence properties. In this work, we have prepared nitrogen-doped carbon dots (N-CDs) from Piper betle leaves using a simple hydrothermal method. The synthesized N-CDs were characterized by various techniques such as high-resolution transmission electron microscopy, X-ray photoelectron spectroscopy, Fourier transform infrared, and photoluminescence. The N-CDs further proved to have systemic effects on the growth of strawberries compared with irrigating the strawberry plants with water and regular nutrients. The strawberry plants treated with N-CDs exhibited an increase in chlorophyll content of about 24.7%, which was reflected in increased carbohydrate content of approximately 48.61% compared to control plants. Also, N-CD-treated strawberry plants showed increased secondary metabolites (phenolics) compared to control plants. Moreover, at the end of harvesting, the comparison was reflected in significant amounts of strawberries and in an increase in the leaf area of strawberry plants obtained by the N-CD growth. The results demonstrate that biomass-based betel leave-derived N-CDs can be an effective fertilizer for global agricultural production applications.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学2区 DENTISTRY, ORAL SURGERY & MEDICINE 牙科与口腔外科1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
17.20 132 Science Citation Index Science Citation Index Expanded Not
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